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# Spectroscopic Profile of 3-(4-Hydroxyphenyl)propan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)propan-2-one

Cat. No.: B173857

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(4-Hydroxyphenyl)propan-2-one**, also known as 4-Hydroxyphenylacetone. The information presented herein is intended to support research, development, and quality control activities involving this compound.

# **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and Mass Spectrometry analyses of **3-(4-Hydroxyphenyl)propan-2-one**.

1 H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) | Multiplicity  | Integration | Assignment          |
|--------------------|---------------|-------------|---------------------|
| 7.08               | Doublet       | 2H          | Ar-H (ortho to -OH) |
| 6.77               | Doublet       | 2H          | Ar-H (meta to -OH)  |
| 3.63               | Singlet       | 2H          | -CH <sub>2</sub> -  |
| 2.13               | Singlet       | 3H          | -C(O)CH₃            |
| ~5.0 (variable)    | Broad Singlet | 1H          | Ar-OH               |



<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment                       |
|------------------------|----------------------------------|
| 208.0                  | C=O (Ketone)                     |
| 155.0                  | Ar-C (para to -CH <sub>2</sub> ) |
| 130.5                  | Ar-C (meta to -OH)               |
| 127.5                  | Ar-C (ipso)                      |
| 115.5                  | Ar-C (ortho to -OH)              |
| 51.0                   | -CH₂-                            |
| 29.0                   | -CH₃                             |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity     | Functional Group Assignment          |
|-------------------|---------------|--------------------------------------|
| 3350-3150         | Strong, Broad | O-H stretch (Phenol)                 |
| 3050-3000         | Medium        | C-H stretch (Aromatic)               |
| 2925-2850         | Medium        | C-H stretch (Aliphatic)              |
| 1706              | Strong        | C=O stretch (Ketone)[1]              |
| 1615, 1515        | Medium-Strong | C=C stretch (Aromatic ring)          |
| 1230              | Strong        | C-O stretch (Phenol)                 |
| 830               | Strong        | C-H bend (Para-substituted aromatic) |

# Mass Spectrometry (MS) Data



| m/z | Relative Intensity (%) | Assignment                                    |
|-----|------------------------|-----------------------------------------------|
| 150 | ~40%                   | [M]+ (Molecular Ion)                          |
| 107 | 100%                   | [M - CH₃CO]+ (Base Peak)                      |
| 77  | ~15%                   | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> |

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of **3-(4-Hydroxyphenyl)propan-2-one** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  = 0.00 ppm).
- ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A
  background spectrum of the empty sample holder is recorded first and automatically



subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.

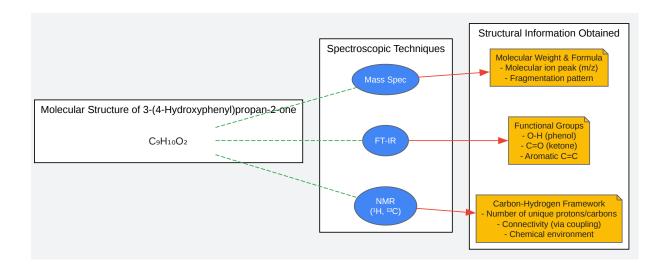
### Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
  chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the sample
  in a volatile organic solvent is injected into the GC, where it is vaporized and separated from
  the solvent.
- Ionization (Electron Ionization EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

### **Visualizations**

The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for the analysis of **3-(4-Hydroxyphenyl)propan-2-one**.

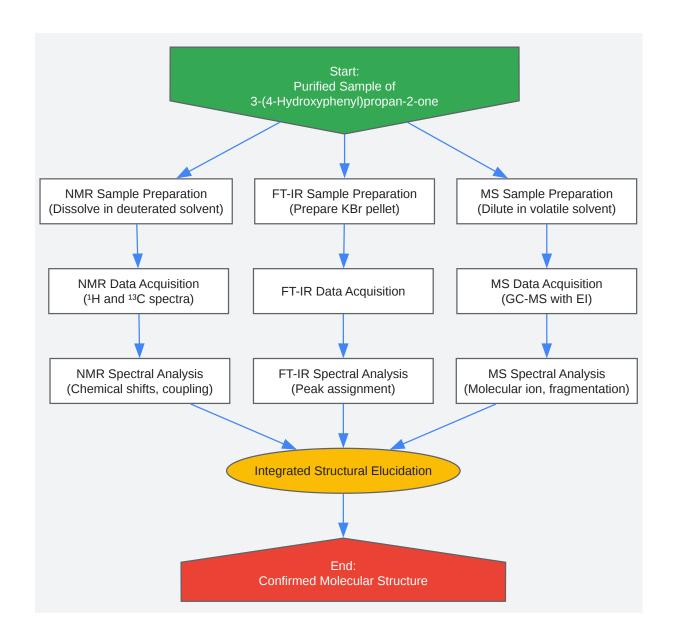




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Caption: Relationship between spectroscopic techniques and the structural information they provide for **3-(4-Hydroxyphenyl)propan-2-one**.





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Caption: General experimental workflow for the spectroscopic analysis of **3-(4-Hydroxyphenyl)propan-2-one**.

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#### References

- 1. Solved The IR spectrum of 4- hydroxyphenylacetone is shown | Chegg.com [chegg.com]
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